molecular formula C11H7NO7 B13691809 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid

8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13691809
M. Wt: 265.18 g/mol
InChI Key: AQNRIYUGMHAEMV-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of chromene, a class of organic compounds built around a benzopyran core. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects

Preparation Methods

The synthesis of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a nitro-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, altering its structure and function. This interaction can inhibit the replication and transcription of cancer cells, leading to their death. The compound’s effects on other molecular pathways are still under investigation .

Comparison with Similar Compounds

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern on the chromene core. Similar compounds include:

These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.

Properties

Molecular Formula

C11H7NO7

Molecular Weight

265.18 g/mol

IUPAC Name

8-methoxy-6-nitro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H7NO7/c1-18-8-4-6(12(16)17)2-5-3-7(10(13)14)11(15)19-9(5)8/h2-4H,1H3,(H,13,14)

InChI Key

AQNRIYUGMHAEMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O

Origin of Product

United States

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